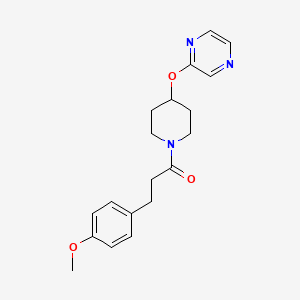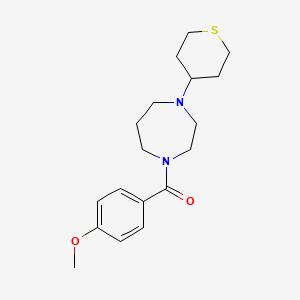
3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the class of indazole-3-carboxamides. This compound has gained attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms One study explores the selectivity of chemical inhibitors against Cytochrome P450 (CYP) isoforms in human liver microsomes, crucial for predicting drug-drug interactions. Although "3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one" is not directly mentioned, the principles discussed can inform the chemical's potential as a selective inhibitor, given its structural attributes. The study highlights the importance of understanding the interaction between chemical compounds and CYP isoforms to prevent adverse drug interactions (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution Reactions Another relevant aspect of this chemical compound's research is its potential role in nucleophilic aromatic substitution reactions. A study by Pietra and Vitali (1972) details the mechanism of such reactions, which could be pertinent when considering the compound's chemical behavior and its applications in synthetic organic chemistry (Pietra & Vitali, 1972).
Bioactive Potential of Related Compounds Further, the pharmacological properties of structurally related compounds, such as osthole, demonstrate a wide range of bioactivities including neuroprotective, osteogenic, and anticancer activities. These findings suggest that "3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one," with its unique structural components, may also possess significant bioactive potential, warranting further investigation into its therapeutic applications (Zhang et al., 2015).
Synthesis and Evaluation of Ligands The synthesis and evaluation of ligands for D2-like receptors, focusing on the role of common pharmacophoric groups, provide insights into the drug design and discovery process. This research domain could be relevant for exploring "3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one" as a potential ligand or its derivatives for targeting specific receptors, underscoring its versatility in drug development (Sikazwe et al., 2009).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-5-2-15(3-6-16)4-7-19(23)22-12-8-17(9-13-22)25-18-14-20-10-11-21-18/h2-3,5-6,10-11,14,17H,4,7-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZKVUJZFXUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2928198.png)


![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928205.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2928209.png)
![Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928210.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2928211.png)
![2-Chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2928213.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928214.png)

